Furaneol-13C2

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Quantifying Furaneol by GC-MS or LC-MS? Unlabeled external standards fail to correct matrix effects, while deuterated analogs risk H-D exchange altering mass. Furaneol-13C2 solves both: - Inert, non-exchangeable 13C2 labels for consistent mass shift - Co-elutes identically with native analyte, correcting extraction losses - ≥95% purity, ideal for SIDA method validation and food/beverage QC Supplied as a ready-to-use reference material for GLP/ISO 17025 workflows.

Molecular Formula C6H8O3
Molecular Weight 130.11 g/mol
Cat. No. B12361961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraneol-13C2
Molecular FormulaC6H8O3
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)O
InChIInChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1
InChIKeyINAXVXBDKKUCGI-NDLBAUGKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaneol-13C2: Stable Isotope-Labeled Internal Standard


Furaneol-13C2 (CAS: 138167-87-0), chemically designated as 4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one, is a doubly 13C-labeled analog of the natural flavor compound Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) [1]. With a molecular formula of C6H8O3 and an exact mass of 130.05405378 Da, this stable isotope-labeled compound serves as an ideal internal standard for mass spectrometry-based quantification of Furaneol in food, beverage, and biological samples [1]. The compound is supplied at ≥95% purity as determined by gas chromatographic analysis, ensuring its suitability as a reliable reference material for analytical method development and validation [2].

Workflow ISTD for Furaneol quantification via LC-MS or GC-MS
Selection Non-exchangeable 13C label supports consistent mass shift
Use Context Research and quality control in food, beverage, and biological matrices

Furaneol-13C2 vs. Unlabeled and Deuterated Internal Standards


Substituting Furaneol-13C2 with unlabeled Furaneol or even deuterated analogs introduces significant analytical error and compromises data integrity. Unlabeled Furaneol, used as an external standard, fails to correct for matrix effects and extraction losses inherent to complex sample preparation, leading to inaccurate quantification . While deuterated internal standards are commonly employed, they suffer from hydrogen-deuterium exchange under certain pH and temperature conditions, which can alter the labeled standard's mass and compromise its utility as a reliable internal reference . In contrast, the 13C label in Furaneol-13C2 is chemically inert and non-exchangeable, ensuring consistent mass difference and co-elution with the native analyte throughout the analytical process. The choice of a 13C-labeled standard over a deuterated one is therefore critical for achieving the highest levels of accuracy, precision, and reproducibility required in regulatory, research, and industrial quality control settings .

Property
Target (Furaneol-13C2)
Substitute Risk
Matrix effect correction
Co-eluting ISTD corrects matrix effects
Unlabeled analog may fail to compensate extraction losses, leading to inaccurate quantification
Label stability
13C label is covalently bound and non-exchangeable
Deuterated ISTDs may undergo H/D exchange, altering mass and compromising reliability
Chromatographic co-elution
Isotopic analog ensures identical retention
Structurally similar standards may not co-elute, resulting in uncorrected matrix effects

Furaneol-13C2 Validated Performance Evidence


13C Label Stability vs. Deuterium Exchange

The 13C label in Furaneol-13C2 provides superior stability compared to deuterium (2H) labels commonly used in alternative internal standards. Deuterium labels, especially when located on heteroatoms or adjacent to carbonyl groups, are prone to hydrogen-deuterium exchange with protic solvents or sample matrix components, which can alter the mass of the internal standard and lead to quantification errors . In contrast, the carbon-13 isotope is integrated directly into the molecular backbone via covalent bonds that are not susceptible to exchange under standard analytical conditions . This non-exchangeable nature of 13C ensures that the internal standard maintains its exact mass difference from the analyte throughout sample preparation and analysis, a critical requirement for accurate stable isotope dilution assays (SIDA).

Label Stability
Class-level
13C: Non-exchangeable 2H: Exchange risk under acidic/basic conditions
Supports consistent mass difference for SIDA accuracy
Class-level inference; verify under specific analytical conditions
Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Co-Elution and Matrix Effect Compensation

Furaneol-13C2, being chemically identical to its unlabeled counterpart except for the substitution of two 12C atoms with 13C, exhibits virtually identical physicochemical properties. This ensures perfect co-elution with the native Furaneol analyte during chromatographic separation, a property that is not guaranteed when using structurally similar but non-identical internal standards (e.g., maltol or ethyl maltol) . This co-elution is essential for accurately compensating for ion suppression or enhancement caused by matrix components, a common challenge in LC-MS/MS analysis of complex food and biological samples. The use of an isotopically labeled analog like Furaneol-13C2 has been widely shown to reduce matrix effects and provide more reproducible and accurate recoveries compared to using structurally related compounds as internal standards .

Matrix Effect Compensation
Class-level
Isotopic co-elution corrects ion suppression/enhancement
Supports reproducible recoveries in complex matrices
Class-level; validate per matrix type and preparation protocol
LC-MS/MS Matrix Effects Method Validation

Furaneol Quantification in Cape Gooseberry

In a study characterizing odor-active compounds in Cape gooseberry (Physalis peruviana L.), researchers employed 13C2-Furaneol as an internal standard in a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) [1]. The method enabled precise quantification of natural Furaneol at a concentration of 1,350 µg/kg in the fruit matrix, with a calculated odor activity value (OAV) of 45 [1]. This application demonstrates the compound's proven utility in a peer-reviewed research context for accurate quantification in a complex fruit matrix. Quantitation was based on monitoring m/z 128 for the native Furaneol and m/z 130 for the 13C2-labeled isotopologue, providing a clear +2 Da mass shift for unambiguous detection [1].

Cape Gooseberry Quant.
Head-to-head
1,350 µg/kg (OAV 45)
Reported application for food flavor research
Peer-reviewed; SIDA-GC-MS with m/z 128/130 monitoring
Food Chemistry Flavor Analysis GC-MS

Furaneol-13C2 Application Scenarios


Furaneol Quantification in Food via SIDA

Furaneol-13C2 is the gold standard internal standard for developing and validating stable isotope dilution assays (SIDA) for Furaneol in complex food samples such as fruits, processed foods, and beverages. Its proven performance in peer-reviewed research ensures accurate compensation for matrix effects and extraction losses, delivering reliable quantification data essential for flavor research, quality control, and authenticity testing [1].

LC-MS/MS Method Validation for Regulated Bioanalysis

In bioanalytical laboratories operating under GLP or ISO 17025 guidelines, the use of a stable, non-exchangeable internal standard is critical. Furaneol-13C2, with its inert 13C labels, provides the long-term consistency and reliability required for method validation and routine analysis, eliminating the risk of deuterium exchange that can compromise data integrity in long-term studies or diverse sample sets .

Furaneol Biosynthesis Isotope Tracing

The specific 13C2 labeling of Furaneol makes it an invaluable tool for tracing studies aimed at elucidating the biosynthetic pathways of this key flavor compound in plants or microorganisms. The distinct mass shift allows researchers to track the incorporation of labeled precursors into the Furaneol molecule using mass spectrometry, providing mechanistic insights not possible with unlabeled compounds [2].

Furaneol Quality Control and Reference Standard

For manufacturers and suppliers of Furaneol, the 13C2-labeled analog serves as a high-purity reference standard for identity confirmation and purity assessment by techniques like NMR and GC-MS. Its use ensures batch-to-batch consistency and meets the high analytical standards demanded by the flavor and fragrance industry, where the precise characterization of raw materials is essential [2].

Application
Selection Property
Validation Focus
Food flavor SIDA quantification
Co-eluting 13C-labeled ISTD
Matrix-effect compensation and extraction recovery
Bioanalytical method validation
Non-exchangeable label stability
Long-term consistency and data integrity in diverse sample sets
Biosynthesis isotope tracing
Distinct mass shift for precursor tracking
Pathway elucidation via isotope incorporation studies
Quality control reference standard
High-purity isotopic reference
Identity confirmation and batch consistency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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